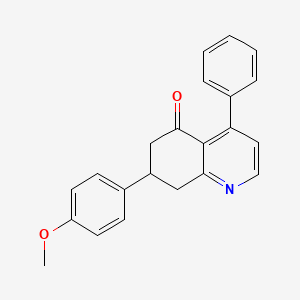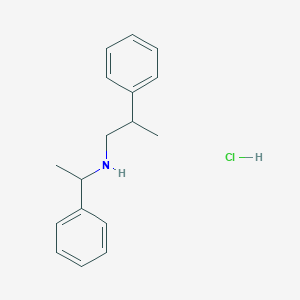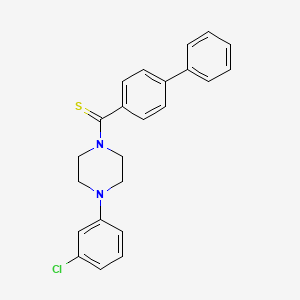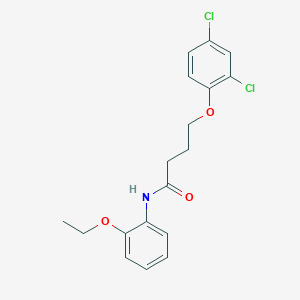
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone
Overview
Description
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone, also known as L-741,626, is a chemical compound that belongs to the class of quinolinone derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone is primarily mediated through its interaction with specific receptors in the body, including the dopamine D2, serotonin 5-HT2A, and sigma-1 receptors. 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors, leading to a reduction in their activity. 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone also acts as an agonist at the sigma-1 receptor, leading to an increase in its activity. These interactions ultimately lead to the various biochemical and physiological effects of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone are diverse and depend on the specific receptor interactions. At the dopamine D2 receptor, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone leads to a reduction in dopamine-mediated signaling, resulting in decreased locomotor activity and potential therapeutic applications in schizophrenia. At the serotonin 5-HT2A receptor, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone leads to a reduction in serotonin-mediated signaling, resulting in decreased anxiety and potential therapeutic applications in depression. At the sigma-1 receptor, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone leads to an increase in sigma receptor-mediated signaling, resulting in increased neuroprotection and potential therapeutic applications in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone in lab experiments is its potent and specific receptor interactions, which allow for precise modulation of specific pathways. Additionally, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been extensively studied, and its safety and toxicity profiles are well-established. However, one of the limitations of using 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone. One potential direction is the development of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone in combination with other therapeutic agents for synergistic effects. Additionally, further research is needed to fully elucidate the mechanism of action of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone and its potential therapeutic applications in various diseases.
Scientific Research Applications
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In neurological disorder research, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been shown to modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, leading to potential therapeutic applications in schizophrenia and depression.
properties
IUPAC Name |
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-18-9-7-15(8-10-18)17-13-20-22(21(24)14-17)19(11-12-23-20)16-5-3-2-4-6-16/h2-12,17H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBJUVJUCBRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC=CC(=C3C(=O)C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydroquinolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4762503.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4762515.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4762519.png)




![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)
![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)
![2-(1-(4-methylbenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762587.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)